Product packaging for Acetyl-Lys5-octreotide(Cat. No.:)

Acetyl-Lys5-octreotide

Cat. No.: B12379853
M. Wt: 1061.3 g/mol
InChI Key: LADWBGPEYCHCBA-MAKOQCITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Lys5-octreotide is a synthetic analog of the peptide hormone somatostatin, intended for Research Use Only (RUO) and is not for diagnostic or therapeutic applications. This compound is of significant interest in biochemical and pharmacological research, particularly in studies focusing on somatostatin receptor (SSTR) activity. Like its parent compound, octreotide, it is hypothesized to exert its primary research effects by binding with high affinity to somatostatin receptors, predominantly subtypes SSTR2 and SSTR5 . Upon binding to these G-protein coupled receptors, it initiates an intracellular signaling cascade that involves the inhibition of adenylate cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of calcium and potassium channels . This mechanism is central to its research value in inhibiting the secretion of various hormones. In a research setting, this compound is a valuable tool for investigating the pathophysiology and management of neuroendocrine tumors, acromegaly, and other conditions related to peptide hormone overexpression . The structural modification with an acetyl group is typically explored to alter the peptide's pharmacokinetic profile, potentially affecting its stability, receptor binding affinity, or metabolic clearance in experimental models. Researchers utilize this analog in vitro and in vivo to study receptor-ligand interactions, signal transduction pathways, and the effects of hormone suppression.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H68N10O11S2 B12379853 Acetyl-Lys5-octreotide

Properties

Molecular Formula

C51H68N10O11S2

Molecular Weight

1061.3 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-acetamidobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-45(66)36(52)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-54-37-19-11-10-18-35(34)37)48(69)55-38(20-12-13-21-53-31(3)65)46(67)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,36,38-44,54,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,66)(H,60,72)(H,61,67)/t29-,30-,36-,38+,39+,40-,41-,42+,43+,44+/m1/s1

InChI Key

LADWBGPEYCHCBA-MAKOQCITSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Peptide Synthesis Techniques for Octreotide (B344500) and its Lys5-Acetylated Derivatives

The synthesis of octreotide and its derivatives, including Acetyl-Lys5-octreotide, can be accomplished through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is a widely employed method for producing peptides like octreotide. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The process begins from the C-terminal end of the peptide. bachem.com

A common strategy in SPPS is the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. In this approach, the N-terminus of each amino acid is protected by an Fmoc group, which is stable under acidic conditions but can be removed by a base, typically piperidine (B6355638) in dimethylformamide (DMF). The side chains of the amino acids are protected by acid-labile groups. For the synthesis of this compound via SPPS, a pre-acetylated lysine (B10760008) residue, Fmoc-Lys(Ac)-OH, would be incorporated at the fifth position in the peptide sequence.

The general cycle of SPPS using Fmoc chemistry involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.

Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

Washing: Removal of excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). The formation of the disulfide bridge between the two cysteine residues is a critical step in octreotide synthesis and is often performed after cleavage from the resin.

Solution-Phase Coupling and Purification Methodologies

Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves the coupling of amino acids or peptide fragments in a suitable solvent. While more labor-intensive than SPPS, it can be advantageous for large-scale production. Various strategies have been developed for the solution-phase synthesis of octreotide, often involving the condensation of smaller peptide fragments. These strategies include 4+4, 3+5=6+2, and 3+3+2 fragment condensation approaches.

For instance, a 4+4 fragment condensation strategy might involve the synthesis of two tetrapeptide fragments, which are then coupled together to form the full-length octapeptide. google.com To synthesize this compound using this method, the lysine residue in the relevant fragment would be acetylated prior to the fragment condensation step.

Purification is a critical step in both solid-phase and solution-phase synthesis to isolate the desired peptide from impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of octreotide and its derivatives. uu.nlgoogle.com Various solvent systems and gradients can be employed to achieve high purity. For example, a common mobile phase consists of a mixture of water and acetonitrile (B52724) with an additive like acetic acid or trifluoroacetic acid. google.comgoogle.com

Table 1: Comparison of Peptide Synthesis Methodologies for Octreotide Derivatives

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Principle Stepwise addition of amino acids to a peptide chain attached to a solid support.Coupling of amino acids or peptide fragments in a solvent.
Advantages Automation-friendly, high efficiency for shorter peptides, easier purification of intermediates.Scalable for large-scale production, potentially more cost-effective for large quantities.
Disadvantages Can have lower yields for longer or complex peptides, requires specialized equipment.More labor-intensive, purification of intermediates can be challenging.
Incorporation of Acetyl-Lys5 Use of pre-acetylated Fmoc-Lys(Ac)-OH during synthesis.Acetylation of the lysine residue within a fragment prior to condensation.
Common Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). uu.nlReversed-Phase High-Performance Liquid Chromatography (RP-HPLC). google.com

Site-Specific Chemical Modification at the Lysine-5 Position

The ε-amino group of the lysine residue at position 5 of octreotide is a key site for chemical modification, allowing for the introduction of various functional groups, including an acetyl group.

Acetylation Chemistry at Lysine-5

This compound is a known impurity in the synthesis of octreotide, suggesting that acetylation can occur as a side reaction. synzeal.com However, for targeted synthesis, selective acetylation is required. The direct acetylation of the Lysine-5 ε-amino group on a fully synthesized octreotide molecule presents a challenge due to the presence of another primary amine at the N-terminus (D-Phe1).

To achieve site-specific acetylation at Lysine-5, one common strategy during solid-phase synthesis is the use of an orthogonal protection scheme. The N-terminus can be protected with a group that is stable to the conditions used for the removal of the Lysine side-chain protecting group. For example, if the Lysine side-chain is protected by a group that can be selectively removed, the free ε-amino group can then be acetylated on the solid support before the final cleavage and deprotection of the N-terminus.

Alternatively, as mentioned earlier, the most straightforward method in SPPS is the direct incorporation of a commercially available Nε-acetylated lysine derivative, such as Fmoc-Lys(Ac)-OH, during the peptide chain elongation. synzeal.com

In solution-phase synthesis, selective acetylation can be more challenging. It may involve careful control of reaction conditions such as pH to exploit the different pKa values of the N-terminal α-amino group and the Lysine ε-amino group. nih.gov However, achieving high selectivity can be difficult, often leading to a mixture of products that require extensive purification. researchgate.net

Other Amino Acid Derivatizations on Lysine-5 for Research Purposes

The Lysine-5 position of octreotide has been a target for derivatization with molecules other than acetyl groups for various research and clinical applications. While direct coupling of other standard amino acids to the Lysine-5 side chain is not a common modification, the ε-amino group serves as a versatile handle for attaching a wide range of functional moieties.

For research purposes, this has included the attachment of:

Chelating agents: For radiolabeling in diagnostic imaging and targeted radiotherapy. For example, derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are often conjugated to the Lysine-5 position to chelate radionuclides like Gallium-68 or Lutetium-177.

Fluorescent dyes: For in vitro and in vivo imaging studies to track the localization and internalization of the peptide.

Cytotoxic drugs: To create peptide-drug conjugates (PDCs) for targeted cancer therapy. nih.gov

These modifications typically involve the reaction of the Lysine-5 ε-amino group with an activated form of the molecule to be conjugated, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

Bioconjugation and Functionalization Chemistry

The principles of bioconjugation applied to the Lysine-5 position of octreotide are directly relevant to this compound, as the N-terminal primary amine remains available for modification. Bioconjugation strategies aim to link octreotide or its derivatives to other molecules to create novel diagnostic or therapeutic agents.

Common bioconjugation strategies that can be applied to the N-terminus of this compound include:

Amide bond formation: The N-terminal α-amino group can react with activated carboxylic acids (e.g., NHS esters) of molecules of interest to form a stable amide bond. This is a widely used method for attaching drugs, chelators, and imaging agents. researchgate.net

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the N-terminus can improve the pharmacokinetic properties of the peptide, such as increasing its half-life in circulation. researchgate.net

Click Chemistry: For highly efficient and specific conjugations, the N-terminus can be modified with a bioorthogonal handle, such as an azide (B81097) or an alkyne, allowing for subsequent conjugation using copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. nih.gov

The choice of linker in bioconjugation is crucial and can influence the stability, solubility, and in vivo behavior of the conjugate. Linkers can be cleavable (e.g., sensitive to pH, enzymes, or the reducing environment within cells) or non-cleavable. nih.gov For instance, a self-immolative linker can be designed to release an attached drug in its active form upon cleavage. nih.gov

Development of Radiolabeled Analogs for Preclinical Imaging Research

The development of radiolabeled somatostatin (B550006) analogues is a cornerstone of nuclear medicine, enabling the visualization of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). mdpi.comtsnmjournals.org These techniques allow for sensitive detection and staging of disease. nih.gov The core principle involves attaching a radionuclide to the peptide, which then acts as a vehicle to deliver the radiation to the tumor site. bachem.com

Chelator-Mediated Conjugation (e.g., DOTA, DTPA, HYNIC)

The most common strategy for radiolabeling peptides like octreotide analogues involves the use of a bifunctional chelating agent (BFCA). nih.gov This molecule is covalently bonded to the peptide and forms a stable complex with a radiometal. nih.govmdpi.com The chelator is typically coupled to the N-terminus of the peptide. snmjournals.org

Key chelators used for octreotide analogues include:

DTPA (Diethylenetriaminepentaacetic acid) : This acyclic chelator was used in the first commercially available radiolabeled somatostatin analogue, [¹¹¹In-DTPA]-octreotide (OctreoScan). aacrjournals.orgmdpi.comnih.gov It forms stable complexes with Indium-111. mdpi.com Pentetreotide is a DTPA-conjugated form of octreotide. radiopaedia.org

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) : This macrocyclic chelator forms highly stable complexes with a variety of radionuclides, including Gallium-68, Lutetium-177, and Yttrium-90. bachem.commdpi.comaacrjournals.orgnih.gov Its derivatives, such as DOTA-TOC ([DOTA,Tyr³]octreotide) and DOTA-TATE ([DOTA,Tyr³,Thr⁸]octreotide), are widely used in both imaging (PET/CT) and therapy. nih.govnih.gov The introduction of the DOTA moiety at the N-terminus can affect receptor binding affinity. nih.gov

HYNIC (Hydrazinonicotinamide) : HYNIC is often used to label peptides with Technetium-99m. snmjournals.orgnih.gov The labeling process requires additional molecules, known as coligands (e.g., EDDA, tricine), to complete the coordination sphere of the technetium metal center. snmjournals.org

ChelatorTypeCommonly Used RadionuclidesNotable Conjugates
DTPA Acyclic¹¹¹In[¹¹¹In-DTPA]-octreotide (Pentetreotide/OctreoScan) aacrjournals.orgradiopaedia.org
DOTA Macrocyclic⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In[⁶⁸Ga-DOTA]-TOC, [⁶⁸Ga-DOTA]-TATE nih.govnih.gov
HYNIC -⁹⁹ᵐTc[⁹⁹ᵐTc-EDDA/HYNIC]-TOC mdpi.comsnmjournals.org
Direct Radiolabeling Techniques

Direct radiolabeling methods incorporate the radionuclide into the peptide structure without a conventional bifunctional chelator. A prominent example involves the use of Rhenium (Re) and Technetium (Tc), where the peptide is cyclized via coordination to the metal core. medchemexpress.cn In this approach, the disulfide bridge of octreotide is reduced, and the resulting thiol groups, along with amide nitrogens from the peptide backbone, coordinate directly with the Re(V) or Tc(V) metal center. snmjournals.orgnih.gov This "Re-cyclization" or "Tc-cyclization" perturbs the peptide's conformation, which can impact receptor binding affinity. snmjournals.orgnih.gov

Another innovative and facile approach has been developed for labeling with Fluorine-18. nih.gov Traditionally, ¹⁸F labeling is a complex, multi-step process requiring the synthesis of an ¹⁸F-labeled synthon. nih.gov A newer method allows for a one-pot reaction where [¹⁸F]aluminum fluoride (B91410) ([¹⁸F]AlF) is created and then chelated by a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) moiety conjugated to the peptide. nih.gov This combines the ease of chelator-based methods with the favorable properties of ¹⁸F. nih.gov

Selection and Application of Radionuclides (e.g., ¹¹¹In, ⁹⁹ᵐTc, ⁶⁷Ga, ⁶⁸Ga, ¹⁸F)

The choice of radionuclide depends on the desired imaging modality (SPECT or PET) and logistical considerations like half-life and availability. mdpi.combachem.com

Indium-111 (¹¹¹In) : A gamma emitter used for SPECT imaging, ¹¹¹In was the first radionuclide widely used for somatostatin receptor scintigraphy with [¹¹¹In-DTPA]-octreotide. mdpi.comnih.govwikipedia.org

Technetium-99m (⁹⁹ᵐTc) : With its ideal 6-hour half-life and excellent imaging characteristics for SPECT, ⁹⁹ᵐTc is a popular diagnostic radionuclide. mdpi.com It is often complexed using a HYNIC chelator. snmjournals.org

Gallium-67/68 (⁶⁷Ga/⁶⁸Ga) : ⁶⁸Ga is a positron emitter used for PET/CT imaging, which offers higher resolution and sensitivity than SPECT. wikipedia.orgnih.gov ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC have largely replaced ¹¹¹In-based agents in clinical practice where available. nih.govwikipedia.org ⁶⁷Ga has also been used in preclinical studies with cleavable linkers. mdpi.com

Fluorine-18 (¹⁸F) : As a positron emitter with a longer half-life than ⁶⁸Ga (110 minutes vs. 68 minutes), ¹⁸F allows for centralized production and distribution. mdpi.comnih.gov The development of facile "Al¹⁸F" labeling methods has increased its applicability for peptide-based imaging. nih.gov

RadionuclideHalf-lifeEmission TypeImaging ModalityCommon Chelator/Method
Indium-111 (¹¹¹In) 2.8 daysGammaSPECTDTPA, DOTA aacrjournals.orgmdpi.com
Technetium-99m (⁹⁹ᵐTc) 6 hoursGammaSPECTHYNIC, Direct Cyclization snmjournals.orgnih.gov
Gallium-68 (⁶⁸Ga) 68 minutesPositronPETDOTA, NOTA wikipedia.orgnih.gov
Fluorine-18 (¹⁸F) 110 minutesPositronPETAl¹⁸F-NOTA nih.gov

Polymer Conjugation (e.g., PEGylation) for Modified Pharmacological Profiles

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, a technique successfully used to improve the pharmacokinetic and pharmacodynamic properties of peptides. nih.govresearchgate.net For octreotide and its analogues, PEGylation can increase solubility and stability, reduce clearance by the kidneys, and decrease degradation by proteases. nih.govnih.gov

Studies have shown that the site of PEGylation is critical. N-terminal mono-PEGylation of octreotide, which preserves the amine's positive charge, results in a conjugate that retains its biological activity and structural conformation. nih.gov This modification has been shown to significantly improve pharmacokinetic properties compared to the native peptide. nih.gov Furthermore, N-terminal PEGylation can prevent the acylation of the peptide when used in sustained-release formulations with polymers like poly(D,L-lactide-co-glycolide) (PLGA). nih.govsemanticscholar.org

Linker Chemistry for Molecular Probe Development

Linker chemistry is crucial when conjugating octreotide analogues to other functional molecules, such as cytotoxic drugs for targeted therapy or fluorescent dyes for optical imaging. nih.govnih.gov The linker connects the peptide to its "payload" and its design can significantly influence the stability, efficacy, and biodistribution of the resulting conjugate. mdpi.comrsc.org

For example, protease-cleavable linkers, such as the Val-Cit dipeptide, have been used to connect octreotide to the highly cytotoxic agent cryptophycin. nih.gov This linker is designed to be stable in circulation but cleaved by enzymes like cathepsin B that are often overexpressed in the tumor microenvironment, thereby releasing the drug at the target site. nih.gov

In the context of radiopharmaceuticals, cleavable linkers are being explored as a strategy to reduce the renal retention of radioactivity, a key challenge that can lead to nephrotoxicity. mdpi.com By placing a linker that can be cleaved in the kidney between the peptide and the radionuclide, the radioactive component can be more rapidly excreted, lowering the radiation dose to the kidneys while maintaining high tumor uptake. mdpi.com The development of modular linkers allows for the systematic tailoring of molecular probes, enabling the conversion of standard molecules into functional agents for specific applications in imaging and therapy. uni-muenchen.de

Cyclization and Conformational Engineering in Peptide Design

The biological activity of octreotide is highly dependent on its three-dimensional structure, particularly the β-turn conformation of the pharmacophore sequence Phe-Trp-Lys-Thr, which is critical for high-affinity receptor binding. snmjournals.org Cyclization is a key strategy to constrain the peptide into this bioactive conformation.

In native octreotide, this cyclization is achieved through a disulfide bridge between two cysteine residues. researchgate.net However, this bond can be susceptible to metabolic degradation. researchgate.net Consequently, significant research has focused on conformational engineering by replacing the disulfide bridge with more stable linkages. researchgate.net

Examples of such strategies include:

Dicarba-analogs : Replacing the disulfide bond with a carbon-carbon bond can enhance metabolic stability while maintaining the necessary conformation for receptor binding. nih.gov

Metal Cyclization : As discussed in direct radiolabeling, using a metal core like Rhenium or Technetium to cyclize the peptide is another approach. snmjournals.orgnih.gov However, the proximity of the metal center to the pharmacophore can disrupt the conformation and reduce binding affinity. snmjournals.orgnih.gov This highlights the delicate balance required in engineering these molecules. Structural modifications to distance the metal's binding sphere from the key receptor-binding amino acids may lead to agents with improved properties. snmjournals.org

These synthetic and derivatization methodologies provide a versatile toolbox for modifying this compound and other analogues, enabling the development of advanced probes for preclinical imaging and novel therapeutic strategies.

Molecular and Cellular Pharmacodynamics

Somatostatin (B550006) Receptor (SSTR) Binding Profile and Selectivity

A critical aspect of a somatostatin analog's function is its binding affinity and selectivity for the five SSTR subtypes (SSTR1-5).

Quantitative Analysis of Binding Affinity to SSTR Subtypes (e.g., sst2, sst3, sst5)

As of the latest available data, specific quantitative binding affinity data (such as IC50 or Ki values) for Acetyl-Lys5-octreotide to the individual SSTR subtypes (sst2, sst3, sst5) are not publicly documented in peer-reviewed literature. For context, a related but distinct compound, Acetyl-octreotide, has been noted to possess low binding affinities for somatostatin receptors. simsonpharma.commedchemexpress.commedchemexpress.com However, it is crucial to emphasize that this finding for Acetyl-octreotide cannot be directly extrapolated to this compound without dedicated experimental validation.

Interactive Data Table: SSTR Binding Affinity of Related Compounds (for context)

CompoundSSTR2 Affinity (IC50/Ki)SSTR3 Affinity (IC50/Ki)SSTR5 Affinity (IC50/Ki)
This compound Data not availableData not availableData not available
Acetyl-octreotide Reported as lowData not availableData not available

This table is for illustrative purposes and highlights the lack of specific data for this compound.

Receptor Selectivity and Promiscuity Assessment

Without quantitative binding data, a definitive assessment of this compound's receptor selectivity or promiscuity is not feasible. The selectivity profile is a key determinant of a compound's biological effects and potential therapeutic applications.

Intracellular Signaling Transduction Pathways

The activation of SSTRs by an agonist typically initiates a cascade of intracellular signaling events, primarily through coupling to G-proteins.

G-Protein Coupling and Activation Mechanisms

Somatostatin receptors, particularly sst2, sst3, and sst5, predominantly couple to the inhibitory G-protein (Gi/o) family. medchemexpress.com Upon agonist binding, these receptors facilitate the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both the activated Gαi/o subunit and the Gβγ dimer can then modulate the activity of various downstream effectors. While this compound is a biologically active peptide, specific studies detailing its efficiency in promoting this G-protein coupling and activation are not available. medchemexpress.com

Modulation of Adenylyl Cyclase Activity and cAMP Production

A primary downstream effect of Gi/o protein activation is the inhibition of adenylyl cyclase. medchemexpress.com This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. Inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently downregulates the activity of cAMP-dependent protein kinase A (PKA). While this is the canonical pathway for SSTRs, direct experimental evidence confirming that this compound modulates adenylyl cyclase and cAMP production is currently lacking.

Other Downstream Signaling Cascades

Beyond the inhibition of adenylyl cyclase, SSTR activation can influence other signaling pathways. These can include the modulation of ion channels (e.g., activation of potassium channels and inhibition of calcium channels) and the activation of phosphotyrosine phosphatases and the MAPK/ERK pathway. The specific downstream signaling profile can be receptor subtype- and cell type-dependent. The influence of this compound on these alternative signaling cascades has not been characterized.

Ligand-Induced Receptor Internalization and Trafficking Dynamics

Upon binding to its target receptors, primarily the somatostatin receptor subtype 2 (SSTR2), this compound triggers a process of receptor internalization. psu.edumdpi.com This is a crucial mechanism for signal transduction and modulation of receptor sensitivity. The binding of the ligand to the receptor initiates the formation of a ligand-receptor complex, which is then internalized into the cell. mdpi.com

Studies have shown that somatostatin analogs, including octreotide (B344500), induce rapid endocytosis of SSTR2. psu.edu This process is time-dependent, with a significant reduction in surface receptors observed within minutes of exposure to the ligand. psu.edu For instance, octreotide has been shown to induce SSTR2 internalization with a half-time of approximately 3.9 minutes. psu.edu This internalization is a key step for the subsequent intracellular signaling cascades and for the resensitization of the receptor upon removal of the ligand. mdpi.com The internalized receptor-ligand complex can be trafficked to different cellular compartments, leading to either degradation or recycling of the receptor back to the cell surface.

The efficiency of internalization can vary among different somatostatin analogs. While many peptide agonists exhibit a similar efficacy to the native somatostatin-14 in inducing receptor sequestration, the potency can differ significantly. psu.edu This highlights the subtle differences in the molecular interactions between various analogs and the receptor that govern the dynamics of receptor trafficking.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of specific amino acid residues and chemical modifications in its interaction with somatostatin receptors.

Contribution of Specific Amino Acid Residues (e.g., D-Tyr4, Lys5) to Receptor Interaction

The core pharmacophore of octreotide and its analogs, responsible for their biological activity, is a specific sequence of amino acids. nih.gov Notably, the residues D-Tryptophan at position 4 (D-Trp4) and Lysine (B10760008) at position 5 (Lys5) are considered essential for high-affinity binding to SSTR2. nih.govumsystem.edu

The side chain of Lys5 plays a critical role in the interaction with the receptor. Alanine scanning mutagenesis studies, where specific amino acid residues are replaced with alanine, have demonstrated that the substitution of Lys5 significantly reduces the potency of cAMP inhibition, indicating its importance for the biological activity of octreotide analogs. nih.gov This suggests that the amino group of the Lys5 side chain is involved in a key interaction with the receptor binding pocket.

Similarly, the D-Trp4 residue is crucial for the agonist activity of these peptides. umsystem.edu The aromatic side chain of D-Trp4 is believed to engage in hydrophobic interactions within the receptor, contributing to the stability of the ligand-receptor complex. The specific conformation of the cyclic peptide, stabilized by a disulfide bridge between Cys2 and Cys7, positions these key residues optimally for receptor binding. patsnap.com

ResidueContribution to Receptor InteractionReference
D-Trp4Essential for high-affinity binding and agonist activity. umsystem.edu
Lys5Crucial for biological activity; its side chain interacts with the receptor binding pocket. nih.gov

Influence of Chemical Modifications on SAR and Functional Activity

Chemical modifications to the octreotide scaffold have been extensively explored to enhance its properties, such as receptor affinity, selectivity, and metabolic stability.

One common modification is the substitution of Phenylalanine at position 3 with Tyrosine (Tyr3). This change has been shown to improve the uptake of the peptide in tissues positive for somatostatin receptors. acs.org The addition of a tyrosine residue also provides a site for radioiodination, which is useful for imaging studies. mdpi.com

The acetylation of the N-terminus, as seen in this compound, is another important modification. This is often done to prevent the coordination of metal ions to the N-terminal amine, which can be a concern when radiolabeling the peptide. nih.gov

Preclinical in Vitro and in Vivo Investigations

In Vitro Pharmacological Characterization

In vitro studies have been instrumental in elucidating the molecular interactions and cellular effects of Acetyl-Lys5-octreotide. These experiments, conducted in controlled laboratory settings, offer a detailed view of the compound's pharmacological profile.

Data for the parent compound, octreotide (B344500), and a related analog, pasireotide, are presented below to provide context for the expected receptor binding characteristics of somatostatin (B550006) analogs.

CompoundSSTR1 (IC50/Kd nM)SSTR2 (IC50/Kd nM)SSTR3 (IC50/Kd nM)SSTR4 (IC50/Kd nM)SSTR5 (IC50/Kd nM)
Octreotide 290 - 11400.4 - 2.14.4 - 34.5> 10005.6 - 32
Pasireotide (SOM230) pKi=8.2pKi=9.0pKi=9.1pKi<7.0pKi=9.9
Data presented for octreotide and pasireotide are for comparative purposes and are derived from studies on these specific compounds, not this compound. adooq.com

Functional assays are critical to understanding the physiological response elicited by ligand-receptor binding. For somatostatin analogs like octreotide, these assays often involve measuring the inhibition of hormone secretion or the impact on cell proliferation. For instance, octreotide has been shown to inhibit the release of growth hormone, insulin, and glucagon nih.gov. In studies using pituitary tumor cells, octreotide treatment has been linked to the activation of autophagy and, in some contexts, a reduction in cell proliferation plos.org.

While direct functional assay data for this compound is scarce, it is anticipated that it would exhibit similar, though potentially quantitatively different, effects on hormone secretion and cell growth, mediated through its interaction with somatostatin receptors.

The metabolic stability of a peptide is a critical determinant of its duration of action. Acetylation is a common strategy to protect peptides from enzymatic degradation. While specific stability data for this compound in biological matrices like serum or tissue homogenates is not available, studies on the parent compound, octreotide, have shown that it is susceptible to acylation reactions, particularly in the presence of polyester microspheres used in sustained-release formulations nih.gov. The acetylation at the Lys5 position in this compound could potentially alter its degradation profile, possibly enhancing its stability against certain proteases. Further research is necessary to quantify the metabolic half-life of this specific derivative.

In Vivo Animal Model Studies

In vivo studies in animal models are essential for understanding the biodistribution and pharmacokinetic profile of a compound in a whole-organism context.

Biodistribution studies trace the localization of a compound within an organism over time, while pharmacokinetic evaluations quantify its absorption, distribution, metabolism, and excretion (ADME). For radiolabeled octreotide and its derivatives, biodistribution studies in rats have shown accumulation in somatostatin receptor-rich tissues such as the pancreas and adrenal glands nih.gov. The primary route of excretion for octreotide is via the kidneys researchgate.net.

A study on the oral delivery of octreotide acetate in mice demonstrated that a specific formulation could significantly improve its uptake, serum half-life, and bioavailability compared to subcutaneous injection nih.gov. While specific biodistribution and pharmacokinetic data for this compound are not currently published, it is expected to exhibit a distribution pattern dictated by somatostatin receptor expression, with its pharmacokinetic parameters being influenced by the acetylation at the Lys5 position.

Below is a summary of pharmacokinetic parameters for octreotide from a study in mice, which can serve as a reference point.

Administration RouteTotal Uptake (ng/ml/min)Serum Half-Life (min)Relative Bioavailability
Subcutaneous 311.631.31.0
Oral (in Intravail®) 1254.0852.14.0
This data is for octreotide acetate and not this compound. nih.gov

Biodistribution and Preclinical Pharmacokinetic Evaluation

Tissue-Specific Uptake and Clearance Patterns

The biodistribution of octreotide analogues is largely dictated by the expression of somatostatin receptors (SSTRs) in various tissues nih.govmdpi.com. Octreotide itself exhibits a high affinity for SSTR2 and moderate affinity for SSTR3 and SSTR5 rndsystems.comtocris.comresearchgate.netresearchgate.net. Consequently, tissues with high densities of these receptors are expected to show significant uptake of this compound.

In preclinical animal models, octreotide analogues typically show high uptake in SSTR-positive tissues such as the pancreas, pituitary gland, adrenal glands, and thyroid nih.gov. The liver and kidneys are the primary organs involved in the clearance of octreotide and its analogues nih.govsemanticscholar.org. The kidneys play a crucial role in filtering the peptide from the blood, followed by metabolism within the proximal tubules mdpi.comnih.gov. A significant portion of the administered dose is excreted unchanged in the urine semanticscholar.org. The hepatic metabolism also contributes to the clearance, although to a lesser extent semanticscholar.org.

The acetylation at Lys5 might subtly alter these patterns. N-terminal acetylation of peptides can enhance their stability and resistance to exonucleases, potentially prolonging circulation time pepdd.com. This could lead to altered peak uptake times and clearance rates compared to unmodified octreotide.

Table 1: Expected Tissue Uptake and Clearance Characteristics of this compound (Inferred from Octreotide Analogues)

ParameterExpected CharacteristicPrimary Organs InvolvedInfluencing Factors
Tissue Uptake High in SSTR-positive tissuesPancreas, Pituitary, Adrenals, Thyroid, TumorsSomatostatin receptor density
Clearance Primarily renal with hepatic contributionKidneys, LiverGlomerular filtration, enzymatic degradation
Plasma Half-life Potentially prolonged compared to native somatostatin-Resistance to enzymatic degradation newdrugapprovals.orgnih.gov
Receptor-Mediated vs. Non-Specific Accumulation

The accumulation of octreotide analogues in tissues is predominantly a receptor-mediated process nih.gov. The high affinity for SSTRs, particularly SSTR2, drives the specific uptake in target tissues, including many neuroendocrine tumors that overexpress these receptors nih.govnih.govmdpi.com. This specificity is the foundation for the use of radiolabeled octreotide analogues in tumor imaging and therapy nih.govnih.gov.

Non-specific accumulation, while generally low, can occur in organs like the kidneys and liver due to their roles in metabolism and excretion nih.govnih.gov. The charge and lipophilicity of the peptide can influence the degree of non-specific binding. Acetylation, by neutralizing the positive charge of the lysine (B10760008) amine group, could potentially reduce non-specific interactions driven by electrostatic forces. However, it may also slightly increase lipophilicity, which could marginally alter the non-specific uptake profile.

Studies with various octreotide conjugates have consistently demonstrated that uptake in SSTR-positive tumors is significantly higher than in SSTR-negative tissues, confirming the predominance of receptor-mediated accumulation nih.govnih.gov.

Targeted Delivery and Accumulation in Disease Models

Tumor Targeting in Xenograft Models

Preclinical studies using xenograft models, where human tumors are implanted in immunocompromised mice, have been pivotal in demonstrating the tumor-targeting capabilities of octreotide analogues nih.govnih.govhelsinki.fi. These models have shown that octreotide conjugates can effectively accumulate in tumors that overexpress SSTRs nih.govnih.govasco.org.

For instance, studies with radiolabeled octreotide analogues have shown high and specific uptake in xenograft tumors derived from neuroendocrine and pancreatic cancer cell lines nih.govnih.govnih.gov. The tumor-to-muscle uptake ratios are often high, indicating effective targeting. The accumulation in the tumor is typically rapid and sustained over several hours.

It is highly probable that this compound, when appropriately labeled, would also demonstrate robust accumulation in SSTR-positive xenograft models. The modification is unlikely to completely abrogate binding to SSTR2, which is the key determinant for tumor targeting. The stability enhancement conferred by acetylation could potentially lead to higher tumor accumulation over time.

Table 2: Representative Tumor Uptake of Radiolabeled Octreotide Analogues in Xenograft Models

AnalogueTumor ModelKey Finding
[111In-DOTA]-TOCAR4-2J (rat pancreatic)High and specific tumor uptake nih.gov
[225Ac]Ac-EBTATENCI-H524 (SCLC)Consistent tumor-uptake with SSTR2-overexpression nih.gov
Octreotide-Cy5.5 conjugateSSTR2-expressing xenograftsEfficient and selective accumulation in xenografts nih.govhelsinki.fi
Localization in Inflammatory or Other Relevant Pathological Lesions

The application of octreotide analogues extends beyond oncology. SSTRs, particularly SSTR2, are also known to be expressed on activated macrophages and lymphocytes. This has led to the investigation of radiolabeled octreotide for imaging sites of inflammation and other pathologies like Graves' orbitopathy mdpi.com. Preclinical and clinical studies have shown that octreotide analogues can accumulate in areas of inflammation, such as in rheumatoid arthritis and sarcoidosis. This localization is due to the targeting of SSTRs on immune cells infiltrating the pathological lesions. Given this mechanism, this compound would likely also accumulate in such inflammatory sites.

Preclinical Assessment of Novel Delivery Systems

Enhanced Oral Absorption Strategies in Animal Models

The oral delivery of peptides like octreotide is challenging due to their low enzymatic stability in the gastrointestinal tract and poor permeability across the intestinal membrane mdpi.compharmaexcipients.com. However, significant preclinical research has focused on overcoming these barriers.

One promising approach involves the use of transient permeability enhancers (TPEs) nih.gov. These agents, such as sodium caprylate, transiently open the tight junctions between intestinal epithelial cells, allowing for the paracellular absorption of peptides. Preclinical studies in rats have demonstrated that this technology can achieve therapeutic plasma concentrations of octreotide after oral administration nih.gov.

Another strategy is the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) pharmaexcipients.com. By formulating octreotide as a lipophilic salt, its solubility in lipid excipients is increased. In rat models, SEDDS formulations have been shown to enhance the oral absorption of octreotide, primarily by protecting it from enzymatic degradation in the gut pharmaexcipients.com.

A study in mice using a transmucosal absorption-enhancing agent called Intravail® demonstrated that oral delivery of octreotide acetate could significantly improve its uptake, half-life, and bioavailability compared to subcutaneous injection researchgate.net.

These preclinical strategies would be directly applicable to this compound. The acetylation at Lys5 might even offer a slight advantage by increasing its lipophilicity, which could be beneficial for incorporation into lipid-based delivery systems.

Table 3: Preclinical Strategies for Enhanced Oral Delivery of Octreotide Analogues

Delivery SystemMechanism of ActionAnimal ModelKey Outcome
Transient Permeability Enhancer (TPE)Transient opening of intestinal tight junctionsRatAchieved therapeutic plasma levels nih.gov
Lipophilic Salt in SEDDSProtection from enzymatic degradationRatHigher oral absorption compared to acetate salt pharmaexcipients.com
Intravail® (alkylsaccharide)Transmucosal absorption enhancementMouseSignificantly improved uptake and bioavailability researchgate.net
Sustained-Release Depot Formulations in Animal Models

As of the current body of scientific literature, there are no publicly available preclinical in vivo studies investigating sustained-release depot formulations of the specific chemical compound this compound. Extensive searches of scholarly databases and scientific repositories have not yielded any research detailing the performance or characteristics of such formulations in animal models.

Consequently, no data tables or detailed research findings on the in vivo behavior of sustained-release this compound in animal models can be provided at this time. The scientific community awaits future research to elucidate the potential of this specific octreotide analog in a long-acting delivery system.

Advanced Structural and Computational Analyses

Conformational Studies Using Spectroscopic Techniques (e.g., NMR, X-ray Crystallography of Octreotide)

The three-dimensional structure of octreotide (B344500), the parent molecule of Acetyl-Lys5-octreotide, has been extensively studied using high-resolution spectroscopic methods, providing a solid framework for understanding the acetylated derivative.

X-ray Crystallography:

X-ray crystallography has been instrumental in determining the solid-state conformation of octreotide. nih.govnih.govresearchgate.net These studies have revealed that octreotide can adopt a folded, hairpin-like structure stabilized by a disulfide bridge between Cys2 and Cys7. nih.govresearchgate.net The core of this structure is a beta-turn, often a type II' beta-turn, centered around the D-Trp4-Lys5 sequence, which is considered a key pharmacophoric element for binding to somatostatin (B550006) receptors (SSTRs). nih.gov

Crystallographic data for octreotide has shown that the molecule can crystallize with multiple peptide molecules in the asymmetric unit, sometimes exhibiting slightly different conformations. nih.govresearchgate.net This suggests a degree of conformational flexibility even in the solid state. For example, one crystallographic study identified three octreotide molecules in the asymmetric unit, with one adopting a flat beta-sheet structure while the other two had different irregular backbone conformations. nih.gov However, all three maintained the critical distorted type II' beta-turn around the D-Trp-Lys region. nih.gov The crystal structure is further stabilized by a network of intermolecular and intramolecular hydrogen bonds. nih.gov The acetylation of the Lys5 side chain in this compound would likely not perturb the backbone conformation significantly, but it could influence crystal packing and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, NMR spectroscopy offers insights into the solution-state conformation and dynamics of peptides, which is more representative of their state in a biological environment. nih.govnih.govosti.gov NMR studies on octreotide and its analogs have confirmed the presence of the beta-turn observed in the crystal structure. nih.govnih.gov

Detailed 1H NMR analyses of octreotide in various solvents have shown a conformational equilibrium between antiparallel beta-sheet structures and conformations where the C-terminal residues adopt a 3(10) helix-like fold. nih.gov This dynamic equilibrium is a crucial aspect of the molecule's ability to adapt its conformation upon binding to different receptor subtypes. Modern NMR techniques, including 2D homo- and heteronuclear experiments, have enabled the full assignment of 1H, 13C, and 15N chemical shifts for octreotide in aqueous solutions, providing a detailed basis for future structural studies of its derivatives. nih.govosti.govresearchgate.net The acetylation at the Lys5 position in this compound would introduce characteristic changes in the NMR spectrum, particularly for the signals corresponding to the Lys5 side-chain protons and carbons, which could be used to monitor its interaction with other molecules.

Table 1: Spectroscopic Data for Octreotide

Technique Key Findings Reference
X-ray Crystallography Reveals a folded, hairpin-like structure with a type II' beta-turn around D-Trp4-Lys5. Demonstrates some conformational flexibility with multiple molecules in the asymmetric unit. nih.govresearchgate.net
NMR Spectroscopy Confirms the presence of the beta-turn in solution. Shows a dynamic equilibrium between beta-sheet and partially helical structures. nih.gov

Molecular Modeling and Docking Simulations for Receptor-Ligand Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its receptor. nih.govunimi.itnih.gov These methods are crucial for understanding the molecular basis of receptor affinity and selectivity. nih.govresearchgate.net

Given that this compound is a derivative of octreotide, its binding mode to somatostatin receptors (SSTRs) is expected to be very similar. Octreotide exhibits a high affinity for SSTR2 and SSTR5. nih.gov Docking studies of octreotide into the binding pockets of these receptors have highlighted the importance of the D-Trp4 and Lys5 residues. researchgate.net The aromatic side chain of D-Trp4 typically engages in hydrophobic interactions within a pocket of the receptor, while the positively charged amino group of the Lys5 side chain forms a crucial salt bridge with an acidic residue, such as aspartic acid, in the receptor. researchgate.net

Table 2: Key Residues in Octreotide-SSTR Interaction

Ligand Residue Interaction Type Receptor Residue (Example) Reference
D-Trp4 Hydrophobic interaction Aromatic pocket in SSTR researchgate.net
Lys5 Salt bridge Aspartic acid (e.g., D119 in SSTR5) researchgate.net
Phe3 Hydrophobic interaction Hydrophobic residues in SSTR researchgate.net

Insights from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study their conformational changes and interactions over time. nih.govresearchgate.netnih.gov MD simulations of octreotide and its analogs have revealed that these peptides are not rigid structures but rather exist as an ensemble of interconverting conformers. nih.gov

These simulations have shown that the flexibility of the peptide backbone and side chains can be influenced by the solvent environment. nih.gov For instance, the conformational ensembles of octreotide have been shown to differ in water versus methanol, which can have implications for receptor binding. nih.gov MD simulations can also be used to study the process of ligand binding to its receptor, revealing the conformational changes that occur in both the peptide and the receptor upon complex formation. nih.gov

Emerging Research Directions and Future Perspectives

Design and Synthesis of Next-Generation Somatostatin (B550006) Receptor Ligands

The design of new SRLs has moved beyond simple mimicry of the natural somatostatin peptide. Initial synthetic analogues, such as octreotide (B344500), were engineered for greater stability than the native hormone by incorporating features like D-amino acids and a stabilizing disulfide bridge. nih.govwikipedia.org Octreotide was first synthesized in 1979 and primarily targets somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5). nih.govwikipedia.org

Modern strategies for next-generation ligands focus on several key areas:

Broad Receptor Targeting: While first-generation SRLs like octreotide and lanreotide (B11836) show a high affinity for SSTR2, "second-generation" compounds have been developed with a wider receptor binding profile. mdpi.com Pasireotide, for example, is a multireceptor-targeted SRL with high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5. mdpi.comfrontiersin.org This broader profile may offer advantages in treating tumors with varied SSTR expression.

SSTR Antagonists: A significant shift in design involves the development of SSTR antagonists instead of agonists. Radiolabeled SSTR antagonists have shown the potential for improved tumor targeting and higher tumor-to-background ratios in imaging studies compared to agonists. researchgate.netnih.gov

Improved Radiolabeling: For diagnostic and therapeutic applications (theranostics), ligands are being designed for more efficient labeling with radionuclides. While Gallium-68 (⁶⁸Ga) has been a mainstay for PET imaging, its short half-life presents logistical challenges. nih.gov Research is actively exploring ligands suitable for labeling with Fluorine-18 (¹⁸F), which offers the potential for centralized production and wider distribution due to its longer half-life. researchgate.netnih.govaacrjournals.org

The synthesis of these advanced ligands often relies on established techniques like solid-phase peptide synthesis, which allows for precise modifications and the incorporation of non-natural components. patsnap.com

Table 1: Comparison of Receptor Binding Affinities for Different Generations of SRLs Binding affinity is often expressed as IC₅₀ (nM), where a lower value indicates higher affinity.

Compound Generation Primary SSTR Targets Key Design Feature
Octreotide First SSTR2, SSTR5 wikipedia.orgderangedphysiology.com Mimics natural somatostatin with enhanced stability. nih.gov
Lanreotide First SSTR2, SSTR5 mdpi.com Similar profile to octreotide. frontiersin.org
Pasireotide Second SSTR1, SSTR2, SSTR3, SSTR5 frontiersin.org Multireceptor targeting with very high SSTR5 affinity. mdpi.comfrontiersin.org
Satoreotide tetraxetan Antagonist SSTR2 SSTR antagonist designed for improved lesion targeting. researchgate.net
HTL0030310 Novel Ligand SSTR5-preferring oup.comunimi.it High selectivity for SSTR5 over SSTR2. unimi.it

Optimization of Acetyl-Lys5-octreotide Analogs for Enhanced Preclinical Performance

This compound is a derivative of octreotide, identified as an impurity, where the lysine (B10760008) at position 5 is acetylated. veeprho.com While not a therapeutic agent itself, its structure provides a template for discussing analog optimization. The acetylation introduces a chemical modification that could, in principle, be exploited or altered to enhance performance.

Optimization of octreotide analogs is a critical area of research aimed at improving their drug-like properties for better preclinical and clinical outcomes. Key optimization strategies include:

Chemical Modification for Pharmacokinetics: The inherent instability and rapid clearance of peptides are major hurdles. researchgate.net Glycosylation, or the attachment of sugar moieties, is a powerful technique to reduce the lipophilicity of peptide radioligands. aacrjournals.org This modification can shift excretion from the hepatobiliary route to the renal route, which is often more favorable. aacrjournals.org

N-methylation: Selectively methylating the nitrogen atoms in the peptide backbone can drastically improve metabolic stability and intestinal permeability, which are crucial for developing orally bioavailable peptides. researchgate.net

Prodrug Strategies: Modifications can be designed to create a prodrug that is converted to its active form in the body. For instance, studies on artificial siderophores for imaging bacterial infections have utilized acetylated compounds that undergo deacetylation in human serum to release the active agent. acs.org A similar principle could be applied to SRLs to control their activation.

Exploration of Novel Target Validation and Mechanistic Research

The foundation of designing next-generation SRLs is a deep and evolving understanding of the SSTR system's biology. Research is moving beyond simply targeting SSTR2 to validate other SSTR subtypes and explore their complex signaling mechanisms.

Validating Under-Exploited SSTR Subtypes: While SSTR2 is the primary target for current therapies, other subtypes are expressed in various tumors and tissues. For example, SSTR5 is the predominant receptor in many ACTH-secreting pituitary adenomas (Cushing's disease). oup.com This has driven the development of SSTR5-preferring ligands like HTL0030310, which has shown inhibitory effects on hormone secretion in human pituitary adenoma cells in vitro. oup.comunimi.it Similarly, the sst4 receptor is being investigated as a novel target for developing analgesics for neuropathic pain, as its activation appears to mediate analgesic effects without the endocrine actions associated with other SSTRs. mdpi.com

Receptor Heterodimerization: A key mechanistic discovery is that SSTRs can form complexes, or heterodimers, with other SSTR subtypes or even with other types of receptors, such as dopamine (B1211576) receptors. mdpi.com These heterodimers can exhibit unique pharmacological properties that are different from the individual receptors, creating novel targets for drug design. For example, the interaction between SSTR5 and the dopamine-2 receptor (D2R) can alter ligand binding affinity and downstream signaling. mdpi.com

Targeted Gene Delivery: Innovative mechanistic research has explored using the somatostatin peptide itself as a targeting agent. In one study, the somatostatin sequence was engineered into a viral glycoprotein, enabling the modified virus to deliver genes specifically to cells expressing SSTRs. asm.org This demonstrates a novel application of SSTR-ligand interactions for targeted gene therapy.

Innovations in Peptide Engineering for Somatostatin Analog Development

Advances in peptide engineering provide the tools to translate discoveries in receptor biology into tangible therapeutic candidates. These innovations focus on creating peptides with superior stability, conformational rigidity, and receptor affinity.

Incorporation of Non-Natural Amino Acids: A foundational technique in peptide drug design is the substitution of natural L-amino acids with their non-natural D-enantiomers. In octreotide, the inclusion of D-Phe and D-Trp significantly increases its half-life and potency compared to native somatostatin by making it more resistant to proteolytic degradation. nih.gov

Advanced Cyclization Strategies: Natural somatostatin and its first-generation analogs are cyclized via a disulfide bond. acs.org Modern engineering explores other methods to constrain the peptide's shape, which can enhance stability and receptor selectivity. nih.govacs.org These methods include N-to-C terminal backbone cyclization and the use of disulfide bond "surrogates" to reduce complexity and improve manufacturing. nih.govresearchgate.net

Peptide Stapling: This technique involves "stapling" a peptide into a specific conformation, often an alpha-helix, by introducing synthetic hydrocarbon bridges. patsnap.comacs.org This can improve target binding, increase resistance to enzymatic degradation, and enhance cell permeability. acs.org

Bi-specific Peptides: Engineering can be used to create single molecules that bind to two different targets. For example, bi-specific peptide analogs have been designed to target both a tumor receptor and an immune cell receptor, potentially bringing immune cells directly to the tumor site. acs.org

Table 2: Summary of Peptide Engineering Innovations

Engineering Technique Description Primary Goal(s)
D-Amino Acid Substitution Replacing a natural L-amino acid with its non-natural D-isomer. nih.gov Increase proteolytic stability, enhance potency. nih.govresearchgate.net
Backbone Cyclization Forming a covalent bond between the N-terminus and C-terminus of the peptide. acs.org Improve pharmacological selectivity, enhance stability. researchgate.net
Peptide Stapling Introducing a synthetic brace to lock the peptide into a specific secondary structure. patsnap.comacs.org Increase stability, improve cell permeability, enhance target affinity. acs.org
Glycosylation Covalently attaching sugar moieties to the peptide. aacrjournals.org Improve pharmacokinetics, reduce lipophilicity, alter excretion pathway. aacrjournals.org

Q & A

Q. Table 2: Steps for Systematic Review

StepActionTools/Resources
1. Define ScopeFormulate PICOT-like question (e.g., "In SSTR2 models, how does this compound compare to native octreotide in binding affinity?")
2. Search StrategyUse controlled vocabularies (MeSH terms) and grey literaturePubMed, Embase
3. Bias AssessmentApply Cochrane Risk of Bias ToolGRADE methodology

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.